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Introduction
Tourmaline is a complex borosilicate mineral with a generalized structural formula of

XY₃Z₆(T₆O₁₈)(BO₃)₃V₃W.[1][2] Due to its wide range of possible elemental substitutions, the

precise determination of its structural formula is crucial for accurate classification and for

understanding the geochemical environment in which it formed.[3] This document provides a

detailed protocol for calculating the structural formula of tourmaline from chemical data,

typically obtained from electron probe microanalysis (EPMA).

The chemical composition of tourmaline can be highly variable, with different elements

occupying specific crystallographic sites:

X-site: Na¹⁺, Ca²⁺, K¹⁺, or a vacancy (□).[1][2]

Y-site: Fe²⁺, Mg²⁺, Mn²⁺, Al³⁺, Li¹⁺, Fe³⁺, Cr³⁺, V³⁺, Ti⁴⁺.[1][2]

Z-site: Al³⁺, Fe³⁺, Mg²⁺, Cr³⁺, V³⁺.[1][2]

T-site: Si⁴⁺, with minor Al³⁺ or B³⁺.[1]

B-site: B³⁺.[1]

V-site: OH¹⁻, O²⁻.[1]

W-site: OH¹⁻, F¹⁻, O²⁻.[1]
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EPMA provides quantitative elemental analysis, but it cannot directly measure the light

elements Boron (B), Lithium (Li), and Hydrogen (H), nor can it determine the valence state of

iron (Fe²⁺ vs. Fe³⁺).[4][5][6] Therefore, a standardized calculation procedure with certain

assumptions is necessary to derive a reliable structural formula.

Experimental Protocol: Calculation of the
Tourmaline Structural Formula
This protocol outlines the step-by-step method to calculate the tourmaline structural formula

from oxide weight percent (wt%) data obtained from EPMA. The normalization is based on 31

anions (O, OH, F), which is considered a robust method.[1][3][4][5]

2.1. Initial Data Compilation

Begin by tabulating the oxide weight percentages from the EPMA analysis. A typical dataset is

shown in Table 1.

Table 1: Example Electron Microprobe Data for a Tourmaline Sample
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Oxide Wt%

SiO₂ 35.50

Al₂O₃ 31.00

FeO (total) 11.50

MgO 2.50

MnO 0.20

CaO 0.80

Na₂O 2.10

K₂O 0.10

TiO₂ 0.50

F 0.80

Total 85.00

Note: This total is less than 100% due to the unanalyzed components B₂O₃, Li₂O, and H₂O.

2.2. Calculation Steps

The following steps detail the conversion of oxide wt% to atoms per formula unit (apfu). An

example calculation based on the data in Table 1 is provided in Table 2.

Step 1: Calculate Molecular Proportions Divide the weight percent of each oxide by its

corresponding molecular weight to obtain the molecular proportions.

Step 2: Calculate Cation Proportions Multiply the molecular proportions by the number of

cations in the oxide formula (e.g., 1 for SiO₂, 2 for Al₂O₃).

Step 3: Calculate Oxygen Proportions Multiply the molecular proportions by the number of

oxygen atoms in the oxide formula (e.g., 2 for SiO₂, 3 for Al₂O₃). For fluorine, calculate its

atomic proportion by dividing its wt% by its atomic weight, and then this becomes its oxygen

equivalent for charge balance purposes.
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Step 4: Make Assumptions for Unanalyzed Components Since B, Li, and H are not typically

measured by EPMA, assumptions must be made.

Boron (B₂O₃): Assume the B-site is fully occupied, which corresponds to 3 Boron atoms per

formula unit (apfu).[7]

Lithium (Li₂O): If Li is expected, it can be estimated by iterating the Li₂O content until the

sum of cations in the Y, Z, and T sites equals 15.[1][3][4][5] Alternatively, a multiple

regression method can be used if established for the specific tourmaline type.[6][8][9] For

this example, we will assume Li is negligible.

Water (H₂O): The amount of H₂O is calculated based on charge balance to ensure the

formula is neutral. The number of OH groups is determined by the requirement that the total

positive charge from cations equals the total negative charge from anions.

Step 5: Normalize to 31 Anions The normalization factor is calculated based on the sum of

oxygen atoms, assuming a basis of 31 anions (O, OH, F). This is a widely accepted method for

tourmaline.[1][3][4]

Sum the calculated oxygen proportions from the analyzed oxides.

Calculate the number of (OH, F) based on charge balance. A common, though potentially

inaccurate, initial assumption is that (OH + F) = 4 apfu.[3][4] A more rigorous approach

involves calculating OH after cation site allocation to ensure charge neutrality.

The normalization factor is calculated as: Factor = 31 / (Sum of Oxygen Proportions).

Step 6: Calculate Atoms per Formula Unit (apfu) Multiply each cation proportion by the

normalization factor to obtain the number of atoms per formula unit for each element.

Table 2: Calculation of Atoms per Formula Unit (apfu) from Oxide Data
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Step
Oxide/El
ement

Wt% Mol. Wt.

1. Mol.
Prop.
(Wt%/M
ol.Wt.)

2.
Cation
Prop.

3.
Oxygen
Prop.

6.
Atoms
per
Formula
Unit
(apfu)

SiO₂ 35.50 60.08 0.5909 0.5909 1.1818 Si = 5.99

Al₂O₃ 31.00 101.96 0.3040 0.6080 0.9120 Al = 6.16

FeO 11.50 71.84 0.1601 0.1601 0.1601 Fe = 1.62

MgO 2.50 40.30 0.0620 0.0620 0.0620
Mg =

0.63

MnO 0.20 70.94 0.0028 0.0028 0.0028
Mn =

0.03

CaO 0.80 56.08 0.0143 0.0143 0.0143
Ca =

0.14

Na₂O 2.10 61.98 0.0339 0.0678 0.0339
Na =

0.69

K₂O 0.10 94.20 0.0011 0.0022 0.0011 K = 0.02

TiO₂ 0.50 79.87 0.0063 0.0063 0.0126 Ti = 0.06

F 0.80 18.99 0.0421 - - F = 0.43

O=-F -0.34

Assumed B₂O₃ 10.48 69.62 0.1505 0.3010 0.4515 B = 3.00

Calculate

d
H₂O 3.12 18.02 0.1731

H =

0.3462
0.1731 H = 3.50

Totals

A simplified normalization factor is used here for illustrative purposes. A detailed spreadsheet

calculation is recommended.
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2.3. Cation Site Allocation

The calculated apfu values are allocated to the different crystallographic sites based on ionic

radius and charge, following a specific order.[10]

Table 3: Cation Site Allocation Protocol

Site Capacity (apfu)
Allocation Order
and Rules

Example Allocation
(apfu)

T 6

1. Allocate all Si. 2. If

Si < 6, add Al to fill the

site.

Si = 5.99 Al = 0.01

Sum T = 6.00

Z 6

1. Allocate remaining

Al. 2. If Al < 6, add

Fe³⁺, Cr³⁺, V³⁺, Mg.

Al = 6.00 Sum Z =

6.00

Y 3

1. Allocate remaining

cations (Al, Fe²⁺, Mg,

Mn, Li, Ti).

Al = 0.15 Fe = 1.62

Mg = 0.63 Mn = 0.03

Ti = 0.06 Sum Y =

2.49

X 1

1. Allocate Na, Ca, K.

2. If the sum is < 1,

the remainder is a

vacancy (□).

Na = 0.69 Ca = 0.14 K

= 0.02 Vacancy = 0.15

Sum X = 1.00

B 3 1. Assumed to be 3.
B = 3.00 Sum B =

3.00

2.4. Anion Site Allocation and Final Formula

The anions are allocated to the V and W sites.

W-site (1 apfu): F is preferentially allocated here. The remainder is typically OH.

V-site (3 apfu): This site is filled with the remaining OH.
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Based on the example calculation, the final structural formula would be:

(Na₀.₆₉Ca₀.₁₄K₀.₀₂□₀.₁₅) (Fe²⁺₁.₆₂Mg₀.₆₃Al₀.₁₅Mn₀.₀₃Ti₀.₀₆) (Al₆) (Si₅.₉₉Al₀.₀₁)O₁₈ (BO₃)₃ (OH)₃.₅₀

(F₀.₄₃(OH)₀.₅₇)

Workflow Visualization
The following diagram illustrates the logical flow of the tourmaline structural formula

calculation process.
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Final Output

EPMA Data (Oxide wt%)

1. Calculate Molecular Proportions

2. Calculate Cation Proportions

3. Calculate Oxygen Proportions

5. Normalize to 31 Anions

4. Assume B=3 apfu
Estimate Li, H₂O

Informs Normalization

6. Calculate Atoms per Formula Unit (apfu)

T-Site

Z-Site

Y-Site

X-Site

B-Site

V-Site

W-Site

Structural Formula
XY₃Z₆(T₆O₁₈)(BO₃)₃V₃W

Click to download full resolution via product page

Caption: Workflow for calculating the tourmaline structural formula.
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Concluding Remarks
The calculation of the tourmaline structural formula is a critical step in mineralogical research.

While the process involves several assumptions, particularly for unanalyzed light elements, the

31-anion normalization method provides a consistent and reliable framework.[1][3] For more

accurate results, especially concerning Li and the Fe oxidation state, complementary analytical

techniques such as LA-ICP-MS for light elements and Mössbauer spectroscopy for Fe valence

are recommended.[1][4] The spreadsheet-based calculation is a common tool for these

computations, and several published versions are available.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. azom.com [azom.com]

3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

4. "Tourmaline; structural formula calculations" by Christine M. Clark [commons.emich.edu]

5. researchgate.net [researchgate.net]

6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

7. Appendix 3: Calculation Method for Tourmaline Species Classification Used Here | Gems
& Gemology [gia.edu]

8. A multiple regression method for estimating Li in tourmaline from electron microprobe
analyses | Mineralogical Magazine | Cambridge Core [cambridge.org]

9. mdpi.com [mdpi.com]

10. mineral.gcdkit.org [mineral.gcdkit.org]

11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

To cite this document: BenchChem. [Application Notes and Protocols for Tourmaline
Structural Formula Calculation]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1171579?utm_src=pdf-body
https://www.researchgate.net/publication/250273798_Tourmaline_Structural_formula_calculations
https://pubs.geoscienceworld.org/mac/canmin/article/45/2/229/126792/TOURMALINE-STRUCTURAL-FORMULA-CALCULATIONS
https://www.researchgate.net/publication/250273798_Tourmaline_Structural_formula_calculations
https://commons.emich.edu/faculty_sch/473/
https://pubs.geoscienceworld.org/msa/ammin/article-abstract/101/1/111/40519/A-spreadsheet-for-calculating-normative-mole
https://www.benchchem.com/product/b1171579?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/250273798_Tourmaline_Structural_formula_calculations
https://www.azom.com/article.aspx?ArticleID=22331
https://pubs.geoscienceworld.org/mac/canmin/article/45/2/229/126792/TOURMALINE-STRUCTURAL-FORMULA-CALCULATIONS
https://commons.emich.edu/faculty_sch/473/
https://www.researchgate.net/publication/278251590_Tourmaline_Structural_formula_calculations
https://pubs.geoscienceworld.org/minmag/article-pdf/80/6/1129/2915091/MM_OCT_17_PES.pdf
https://www.gia.edu/gems-gemology/spring-2019-new-method-identifying-gem-tourmaline-appendix-3
https://www.gia.edu/gems-gemology/spring-2019-new-method-identifying-gem-tourmaline-appendix-3
https://www.cambridge.org/core/journals/mineralogical-magazine/article/abs/multiple-regression-method-for-estimating-li-in-tourmaline-from-electron-microprobe-analyses/852098BAA5A412BA11BADC5BE5EF0063
https://www.cambridge.org/core/journals/mineralogical-magazine/article/abs/multiple-regression-method-for-estimating-li-in-tourmaline-from-electron-microprobe-analyses/852098BAA5A412BA11BADC5BE5EF0063
https://www.mdpi.com/2073-4352/14/10/877
https://mineral.gcdkit.org/doc/minerals.pdf
https://pubs.geoscienceworld.org/msa/ammin/article-abstract/101/1/111/40519/A-spreadsheet-for-calculating-normative-mole
https://www.benchchem.com/product/b1171579#calculating-tourmaline-structural-formula-from-chemical-data
https://www.benchchem.com/product/b1171579#calculating-tourmaline-structural-formula-from-chemical-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1171579#calculating-tourmaline-structural-formula-
from-chemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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